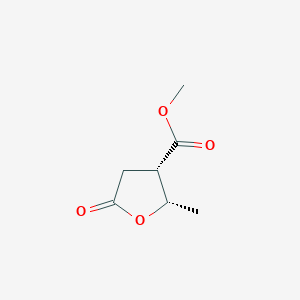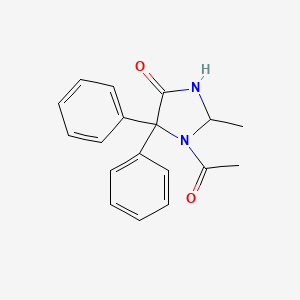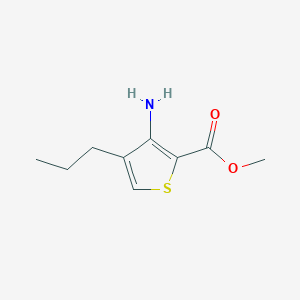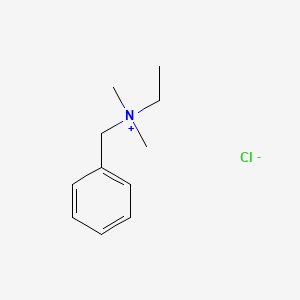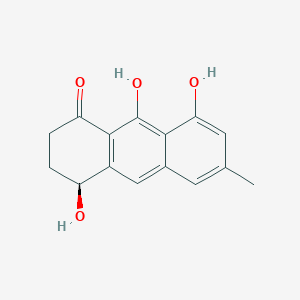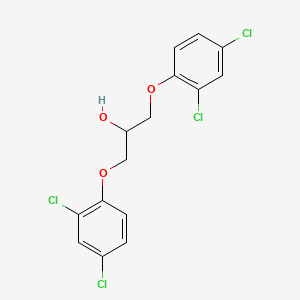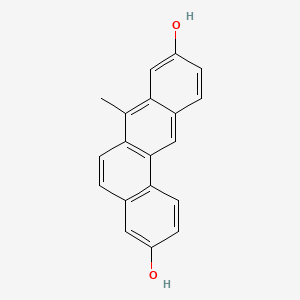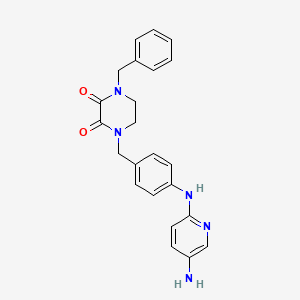![molecular formula C20H19N3O4S B13810458 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- typically involves the Knoevenagel condensation reaction. This reaction is followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . The Knoevenagel condensation of various aromatic aldehydes with 2,4-Thiazolidinedione in polyethylene glycol-300 has also been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.
化学反应分析
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- undergoes several types of chemical reactions, including:
Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is frequently employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the compound using hydrogen gas and Pd/C catalyst typically yields a reduced form of the original compound .
科学研究应用
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Explored for its potential antihyperglycemic activity, making it a candidate for diabetes treatment.
Industry: Utilized in the synthesis of drugs and other chemical products.
作用机制
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can influence various metabolic pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2,4-Dioxo-1,3-thiazolidine
- 2,4-Dioxothiazolidine
- 2-Hydroxy-4,5-dihydro-1,3-thiazol-4-one
- Thiazole-2,4-dione
- Thiazolidin-2,4-dione
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- stands out due to its specific structure, which confers unique biological activities, particularly its potent activation of PPARs . This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H19N3O4S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
5-[[4-[(3-methyl-4-oxo-1,2-dihydroquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16-17,21H,10-11H2,1H3,(H,22,24,26) |
InChI 键 |
FKAZBXUMFUSJED-UHFFFAOYSA-N |
规范 SMILES |
CN1C(NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
